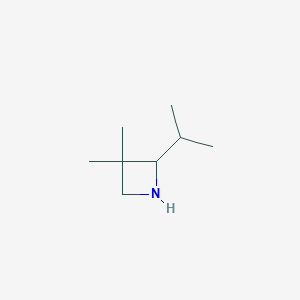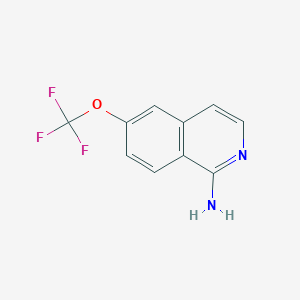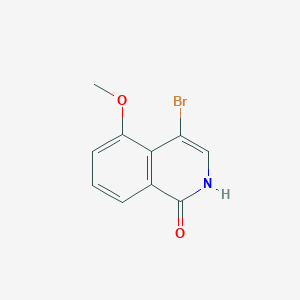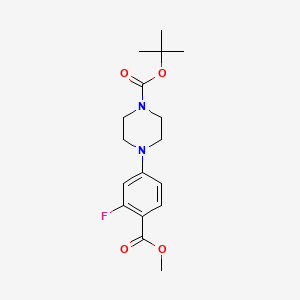
Methyl 4-(4-Boc-1-piperazinyl)-2-fluorobenzoate
Vue d'ensemble
Description
“Methyl 4-(4-Boc-1-piperazinyl)-2-fluorobenzoate” likely refers to a compound that contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The “Boc” in the name refers to a tert-butoxycarbonyl protective group, which is often used in organic synthesis to protect amines .
Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring substituted with a fluorine atom and a piperazine ring. The piperazine nitrogen would be bonded to a methyl ester group and protected by a Boc group .Chemical Reactions Analysis
In general, Boc-protected amines can undergo a variety of reactions. The Boc group can be removed under acidic conditions to reveal the free amine . The ester group could undergo hydrolysis to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. In general, compounds with piperazine rings are often solids at room temperature . The presence of the fluorine atom and the ester group could affect the compound’s polarity and solubility .Applications De Recherche Scientifique
Molecular Structure and Intermolecular Interactions
Research into closely related piperazine derivatives has revealed insights into their molecular structures and intermolecular interactions. For instance, compounds with halobenzoyl piperazines exhibit similar molecular conformations but differ in their intermolecular bonding, influencing their three-dimensional structures and potentially their reactivity and interaction with biological targets (Mahesha et al., 2019).
Synthesis and Antibacterial Activities
Piperazine derivatives have been studied for their potential antibacterial activities. For example, novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives have shown promising antibacterial effects, indicating the utility of piperazine frameworks in developing new antimicrobial agents (Qi, 2014).
Nucleophilic Substitutions
The fluorobenzene core, similar to the one in Methyl 4-(4-Boc-1-piperazinyl)-2-fluorobenzoate, has been utilized in regioselective nucleophilic substitutions, creating a pathway for synthesizing complex molecules with potential pharmaceutical applications (Wells et al., 1996).
Crystal Structure Analysis
Studies on the crystal structures of related compounds, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, provide valuable information on the spatial arrangement and potential reactivity of these molecules, which is crucial for their application in drug design and other scientific research (Faizi et al., 2016).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 4-(3-fluoro-4-methoxycarbonylphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O4/c1-17(2,3)24-16(22)20-9-7-19(8-10-20)12-5-6-13(14(18)11-12)15(21)23-4/h5-6,11H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDDJFNUMNDIJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



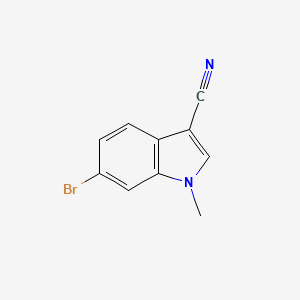
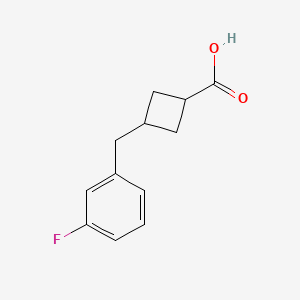
![{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}(methyl)amine](/img/structure/B1447588.png)
![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1447589.png)
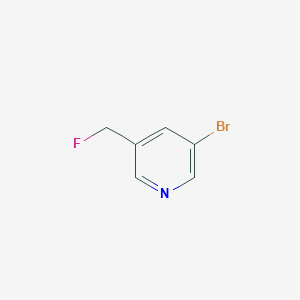
![Tert-butyl 3-thia-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1447593.png)
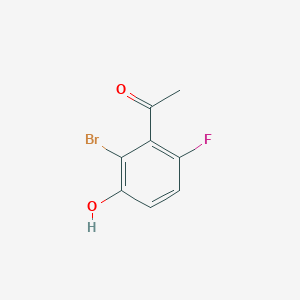
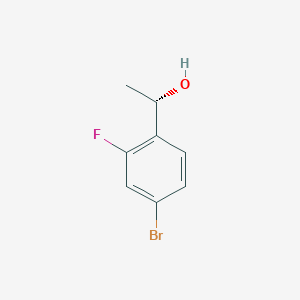
![(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine](/img/structure/B1447601.png)
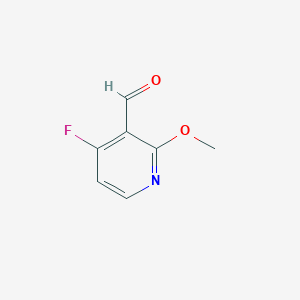
![2-Bromo-5H,6H,7H-pyrrolo[1,2-A]imidazole](/img/structure/B1447603.png)
